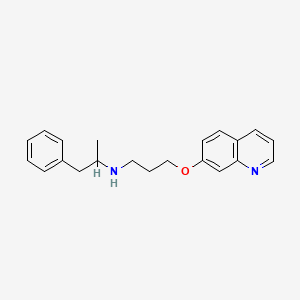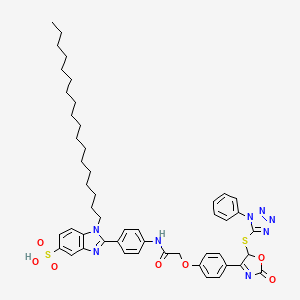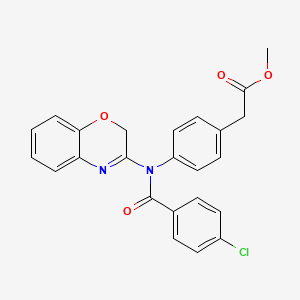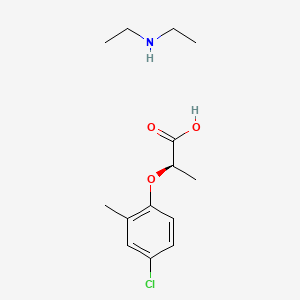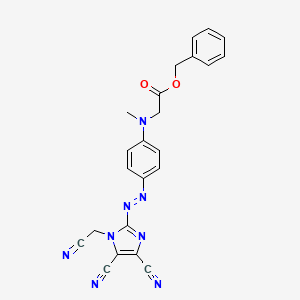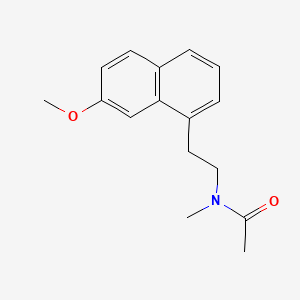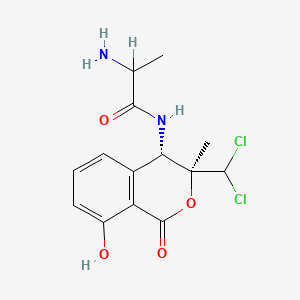
alpha-(p-Dimethylaminophenyl)-N-methylphenethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/SH4937670 is a compound studied by the National Institute for Occupational Safety and Health (NIOSH). This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s unique properties make it a subject of extensive research and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NIOSH/SH4937670 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are detailed in the NIOSH Manual of Analytical Methods (NMAM). These methods are designed to ensure the purity and stability of the compound during its preparation .
Industrial Production Methods: Industrial production of NIOSH/SH4937670 follows standardized protocols to maintain consistency and quality. The methods involve large-scale chemical reactions, often conducted in controlled environments to prevent contamination and ensure safety. The NIOSH guidelines provide detailed procedures for the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: NIOSH/SH4937670 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: The common reagents used in the reactions involving NIOSH/SH4937670 include sulfuric acid, sodium hydroxide, and potassium chromate. These reagents facilitate the desired chemical transformations under specific conditions, such as controlled temperature and pH levels .
Major Products Formed: The major products formed from the reactions of NIOSH/SH4937670 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives .
Applications De Recherche Scientifique
NIOSH/SH4937670 has a wide range of scientific research applications. In chemistry, it is used as a reagent for analytical methods and chemical synthesis. In biology, the compound is studied for its potential effects on cellular processes and its role in various biochemical pathways. In medicine, NIOSH/SH4937670 is investigated for its therapeutic potential and its ability to interact with specific molecular targets. Industrial applications include its use in manufacturing processes and as a component in various products .
Mécanisme D'action
The mechanism of action of NIOSH/SH4937670 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical reactions. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how NIOSH/SH4937670 influences various biological systems .
Comparaison Avec Des Composés Similaires
NIOSH/SH4937670 is compared with other similar compounds to highlight its unique properties and applications Similar compounds include various hazardous drugs and chemicals studied by NIOSHNIOSH/SH4937670 stands out due to its specific properties and the breadth of its applications in different fields .
Conclusion
NIOSH/SH4937670 is a compound of significant interest due to its unique properties and wide range of applications. From its preparation methods to its chemical reactions and scientific research applications, this compound continues to be a subject of extensive study. Understanding its mechanism of action and comparing it with similar compounds further highlights its importance in various fields.
Propriétés
Numéro CAS |
6269-06-3 |
|---|---|
Formule moléculaire |
C17H23ClN2 |
Poids moléculaire |
290.8 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[1-(methylamino)-2-phenylethyl]aniline;hydrochloride |
InChI |
InChI=1S/C17H22N2.ClH/c1-18-17(13-14-7-5-4-6-8-14)15-9-11-16(12-10-15)19(2)3;/h4-12,17-18H,13H2,1-3H3;1H |
Clé InChI |
TZOAEYBIQAILNN-UHFFFAOYSA-N |
SMILES canonique |
CNC(CC1=CC=CC=C1)C2=CC=C(C=C2)N(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


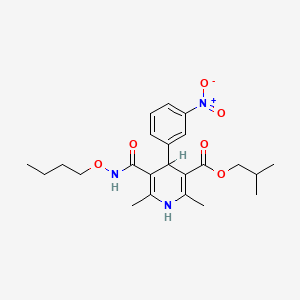


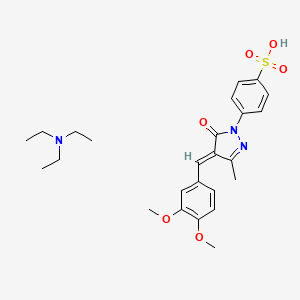
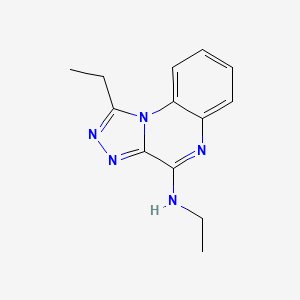
![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)
